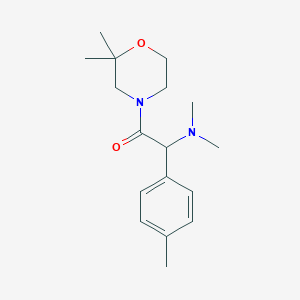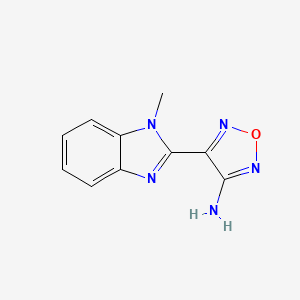
1-(3-nitrobenzyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-(3-nitrobenzyl)-4-phenylpiperazine often involves complex organic reactions. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole demonstrates the nucleophilic substitution reactions that might be akin to the synthetic pathways of 1-(3-nitrobenzyl)-4-phenylpiperazine, highlighting the importance of specific reactants and conditions to achieve the desired product with high purity and yield (Sparke et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(3-nitrobenzyl)-4-phenylpiperazine has been extensively studied using X-ray diffraction methods. For example, investigations into N-phenyl-4-nitrobenzylamine and related compounds have provided insights into the crystalline structure and molecular arrangements, which are crucial for understanding the physical and chemical behavior of these compounds (Iwasaki et al., 1988).
Chemical Reactions and Properties
The chemical reactivity of nitrobenzyl compounds, including those similar to 1-(3-nitrobenzyl)-4-phenylpiperazine, involves various transformations under different conditions. The cleavage of C-P bonds in the presence of sodium hydroxide in nitrobenzyl(α-amino)phosphonic acids demonstrates the potential chemical reactions that such compounds can undergo, leading to the formation of azoxybenzene and azobenzene derivatives (Boduszek & Halama, 1998).
Physical Properties Analysis
The physical properties of 1-(3-nitrobenzyl)-4-phenylpiperazine and similar compounds can be elucidated through the study of their crystal structures. The analysis of 4-nitrobenzylphosphonic acid provides a comparison of intermolecular interactions within the crystal structure, contributing to the understanding of the stability and physical characteristics of these molecules (Wilk et al., 2014).
Chemical Properties Analysis
Investigating the chemical properties of 1-(3-nitrobenzyl)-4-phenylpiperazine involves understanding its reactivity, interaction with other substances, and potential applications. Research on the reactivity of nitrosoimines with organolithiums provides insight into the chemical behavior and transformations that similar nitrobenzyl compounds might undergo, shedding light on their functional group interactions and potential for forming new compounds (Hisaoka et al., 1975).
Wirkmechanismus
Target of Action
Benzyl compounds are known to interact with various proteins and enzymes in the body . The specific targets would depend on the exact structure of the compound and its functional groups.
Mode of Action
Benzyl compounds generally undergo reactions at the benzylic position, which can be resonance stabilized . This allows for various types of reactions, including free radical reactions, nucleophilic substitutions, and oxidations . The nitro group in the compound could potentially undergo reduction to form an amine , which could further influence its interaction with its targets.
Biochemical Pathways
Benzyl compounds can participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions . These reactions can potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Benzyl compounds are generally known to have good bioavailability due to their lipophilic nature .
Result of Action
Based on the known reactivities of benzyl compounds, it can be speculated that this compound could potentially interact with various proteins and enzymes, leading to changes in cellular functions .
Action Environment
The action, efficacy, and stability of 1-(3-nitrobenzyl)-4-phenylpiperazine could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, thereby influencing its reactivity . Additionally, the presence of other molecules could potentially affect the compound’s interactions with its targets.
Eigenschaften
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-20(22)17-8-4-5-15(13-17)14-18-9-11-19(12-10-18)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCRAJMTPDPXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrobenzyl)-4-phenylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]acetic acid](/img/structure/B5618131.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-phenoxypropanamide](/img/structure/B5618148.png)
![7-isopropyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5618151.png)
![2-acetyl-8-(3-furylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5618155.png)
![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5618160.png)
![(3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5618164.png)
![3-{1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5618168.png)

![ethyl 1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5618176.png)

![1-(cyclohexylmethyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5618188.png)
![(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinol](/img/structure/B5618217.png)
